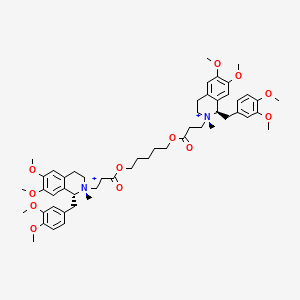

Atracurium, (1R,2R,1'R,2'S)-(+/-)-

説明

Historical Context of Atracurium's Chemical Conception and Development

The journey to atracurium's creation was a deliberate and scientifically driven process, moving away from reliance on naturally occurring compounds towards molecules engineered for specific properties.

The development of atracurium (B1203153) was a prime example of rational drug design. Researchers at Strathclyde University in Scotland, notably John B. Stenlake and his doctoral candidate George H. Dewar, synthesized the compound, initially labeled "33A74," in 1974. wikipedia.orgosdd.net The core principle was to create a neuromuscular blocking agent that would undergo predictable chemical degradation (chemodegradation) in the body, independent of organ function. wikipedia.org This concept aimed to produce a drug with a consistent and predictable duration of action. wikipedia.org The design premise was rooted in the understanding that a bis-quaternary structure is crucial for neuromuscular-blocking activity. wikipedia.org The goal was to create a molecule that would lose this essential bis-quaternary structure through a non-enzymatic breakdown process, yielding inactive metabolites. wikipedia.org

The benzylisoquinolinium class of neuromuscular blocking agents has its roots in the study of curare, a natural plant extract. medigraphic.com Over time, synthetic chemistry allowed for the modification and creation of new compounds with improved characteristics. Atracurium emerged in the 1980s as a significant advancement in this class. medigraphic.comaneskey.com Unlike its predecessors, atracurium was specifically designed to have a built-in mechanism for inactivation. This was a departure from earlier benzylisoquinolinium agents that relied more heavily on organ-dependent elimination. The introduction of atracurium and later its single isomer, cisatracurium (B1209417), represented a move towards intermediate-acting agents with more predictable pharmacokinetic profiles. aneskey.comnih.gov This evolution was driven by the desire for compounds with minimal cardiovascular effects and elimination pathways that were not dependent on liver or kidney function. osdd.netdrugbank.com

Molecular Architecture and Fundamental Structural Features of Atracurium

The chemical structure of atracurium is central to its function and metabolism. It is a complex molecule with several key features that dictate its properties.

Atracurium is a bisbenzyltetrahydroisoquinolinium compound, meaning it consists of two benzylisoquinolinium head groups connected by a linker chain. osdd.netsmolecule.com Each of these "heads" contains a quaternary ammonium (B1175870) center, which is essential for its neuromuscular blocking activity. The molecule possesses four methoxy (B1213986) groups on each tetrahydroisoquinoline ring system. smolecule.com A defining feature of atracurium's structure is the flexible pentamethylene diester bridge that connects the two quaternary ammonium centers. smolecule.com This ester linkage is arranged as -CO-O-(CH2)n-O-OC-, which is a reversed orientation compared to typical cholinester compounds. smolecule.com

The molecular complexity of atracurium gives rise to stereoisomerism. With four stereocenters, a total of ten distinct stereoisomers are present in the commercial preparation. wikipedia.orgsmolecule.com These isomers are categorized into three geometric groups: cis-cis, cis-trans, and trans-trans, with approximate ratios of 10.5:6.2:1, respectively. wikipedia.org This corresponds to roughly 58% cis-cis isomers, 36% cis-trans isomers, and 6% trans-trans isomers. wikipedia.org One of these isomers, the 1R, 2R, 1'R, 2'R configuration, is marketed as the single-isomer drug cisatracurium. wikipedia.org

| Property | Value |

| Molecular Formula | C65H82N2O18S2 (besylate salt) |

| Molar Mass | 1243.49 g·mol−1 |

| Stereoisomers | 10 |

特性

CAS番号 |

1599467-96-5 |

|---|---|

分子式 |

C53H72N2O12+2 |

分子量 |

929.1 g/mol |

IUPAC名 |

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55+/m1/s1 |

InChIキー |

YXSLJKQTIDHPOT-LGHDNDGLSA-N |

異性体SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

正規SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

製品の起源 |

United States |

Stereochemical Investigations of Atracurium

Elucidation of Atracurium's Chiral Centers and Inherent Isomeric Complexity

The stereoisomerism of atracurium (B1203153) is a key feature influencing its properties. The presence and arrangement of its chiral centers dictate the number and types of isomers possible.

Analysis of Carbon and Quaternary Nitrogen Chiral Centers within the Molecular Structure

The atracurium molecule possesses four chiral centers, which are the source of its stereoisomerism. nih.govgoogle.comscribd.comcornell.edu These consist of two chiral carbon atoms and two chiral quaternary nitrogen atoms located within the two tetrahydroisoquinoline ring systems. nih.gov The specific three-dimensional arrangement of substituents around these four centers defines the absolute configuration of each stereoisomer.

Enumeration of Theoretically Possible Stereoisomers and Resultant Reduced Complexity due to Molecular Symmetry

With four chiral centers, the theoretical number of stereoisomers for atracurium is 2⁴, or 16. oup.com However, the molecule possesses an element of symmetry, which reduces the actual number of unique stereoisomers. nih.govoup.comwikipedia.org This symmetry results in the existence of only ten distinct stereoisomers. nih.govoup.comwikipedia.orgnih.gov This set of ten isomers is composed of three meso compounds (which are achiral) and four pairs of enantiomers. wikipedia.org

Classification of Atracurium Stereoisomers: Geometric and Absolute Configurations

The ten stereoisomers of atracurium are categorized based on both their geometric arrangement and their absolute stereochemistry, providing a comprehensive classification system.

Characterization of Cis-Cis, Cis-Trans, and Trans-Trans Isomeric Forms and Their Relative Proportions

The isomers of atracurium are classified into three geometric groups based on the relative orientation (cis or trans) of the substituents on the two tetrahydroisoquinoline rings. nih.govoup.comnih.gov This leads to the cis-cis, cis-trans, and trans-trans configurations. nih.govoup.comnih.gov The commercially produced atracurium is a mixture of these isomers in specific proportions.

Table 1: Proportions of Geometric Isomers in Atracurium

| Isomeric Form | Number of Stereoisomers | Approximate Proportion in Mixture |

|---|---|---|

| Cis-Cis | 3 | ~15% |

| Cis-Trans | 4 | ~36% |

| Trans-Trans | 3 | ~58% |

Data sourced from multiple references, proportions may vary. wikipedia.orgnih.govnih.gov

Assignment of Absolute Stereochemistry for Key Isomers (e.g., (1R,2R,1'R,2'R) for Cisatracurium)

Each chiral center is assigned an absolute configuration of R or S. A particularly significant isomer, cisatracurium (B1209417), is one of the three cis-cis isomers and constitutes about 15% of the atracurium mixture. nih.govwikipedia.org Its specific absolute stereochemistry is designated as (1R,2R,1'R,2'R). nih.govdrugbank.comnih.gov This single isomer was isolated and developed as a separate drug, known as cisatracurium besylate. wikipedia.orgnih.gov

Research on the Distinct Chemical Characteristics of Individual Atracurium Stereoisomers

Scientific investigations have revealed that the individual stereoisomers of atracurium exhibit different chemical properties, particularly in their stability and degradation pathways. nih.gov Atracurium is known to undergo spontaneous chemical degradation at physiological pH and temperature through a process called Hofmann elimination. scribd.comresearchgate.netnih.govyoutube.com

Research indicates that the rate of this degradation is stereoselective. nih.gov For instance, studies have shown that the cis-cis isomers are more stable than the trans-trans isomers. nih.gov In vitro experiments in buffered saline at 37°C showed different half-lives for the isomer groups: 57.1 minutes for cis-cis, 59.7 minutes for cis-trans, and 66.4 minutes for trans-trans. nih.gov However, in whole blood, the degradation is more rapid, with the cis-cis group having a half-life of 23.3 minutes, while the cis-trans group showed a two-phase breakdown. nih.gov The "R-series" of isomers have also been found to be more potent than the corresponding "S-series" isomers. nih.govcornell.edu Cisatracurium, the 1R-cis, 1'R-cis isomer, is noted for being more potent than the atracurium mixture and has a reduced tendency to cause histamine (B1213489) release. nih.govoup.comdrugbank.comepa.gov

Original Synthetic Routes to Racemic Atracurium Mixtures

The initial development of atracurium focused on creating a molecule that would undergo predictable, organ-independent degradation in the body. The synthesis was designed to produce a mixture of ten stereoisomers.

The foundational synthesis of racemic atracurium besilate involves a two-step process starting from key intermediates. The primary building block is (±)-tetrahydropapaverine. The synthesis proceeds through the following key stages:

Formation of the Diester Intermediate: The synthesis begins with the reaction of (±)-tetrahydropapaverine with an acrylic acid derivative. For instance, reacting tetrahydropapaverine with methyl acrylate (B77674) or ethyl acrylate via a Michael addition reaction yields a key intermediate. google.com Subsequently, a transesterification reaction is carried out with 1,5-pentanediol. google.com This forms the core structure of the molecule, linking two tetrahydropapaverine units with a pentamethylene diacrylate linker. The resulting tertiary amine diester is N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine. nih.govacs.org

The Bischler-Napieralski Reaction as a Precursor Step: The synthesis of the crucial intermediate, tetrahydropapaverine, often starts from more readily available materials like 2-(3,4-dimethoxyphenyl)ethanamine and 3,4-dimethoxybenzeneacetic acid. acs.orgchemicalbook.com These are condensed to form an amide, which then undergoes a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline (B110456) derivative. Subsequent reduction of this intermediate yields tetrahydropapaverine. chemicalbook.com

The core reaction mechanism for the formation of the diester intermediate is a double Michael addition, where the secondary amine of tetrahydropapaverine adds across the activated double bond of the acrylate. This is followed by a transesterification, typically catalyzed by a base, to link the two resulting units with 1,5-pentanediol. google.com

The final step in the synthesis of atracurium is the quaternization of the tertiary amine groups of the diester intermediate. This is a crucial step as the bis-quaternary structure is essential for its neuromuscular-blocking activity. researchgate.net

The quaternization is typically achieved by reacting the diester intermediate with an alkylating agent. In the case of atracurium besilate, methyl benzenesulfonate (B1194179) is used as the methylating agent. nih.govacs.org This reaction results in the formation of two quaternary ammonium (B1175870) centers, yielding the atracurium cation. The benzenesulfonate (besilate) anion from the alkylating agent serves as the counter-ion, forming the stable salt, atracurium besilate. nih.govnih.gov The reaction is often carried out in a suitable solvent, and sometimes in the presence of an insoluble base to drive the reaction to completion and minimize impurities. nih.gov The final product is a mixture of ten stereoisomers due to the four chiral centers in the molecule. nih.govgoogle.com

| Key Intermediate/Reactant | Role in Synthesis |

| (±)-Tetrahydropapaverine | The core isoquinoline (B145761) building block. |

| 1,5-Pentanediol diacrylate | The linker molecule that connects two tetrahydropapaverine units. |

| Methyl benzenesulfonate | The alkylating agent for the quaternization step, forming the besilate salt. |

| N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine | The immediate precursor to atracurium before quaternization. |

Stereoselective and Asymmetric Synthesis Approaches for Isolated Atracurium Isomers

The discovery that one of the ten isomers of atracurium, cisatracurium ((1R,2R,1'R,2'S)-(+)-atracurium), is significantly more potent and has a better side-effect profile spurred the development of stereoselective synthetic methods. nih.govmdpi.com

A primary strategy to obtain specific isomers of atracurium is through the resolution of the racemic precursor, (±)-tetrahydropapaverine. researchgate.net This involves separating the (R)- and (S)-enantiomers of tetrahydropapaverine.

One common method is the use of chiral resolving agents to form diastereomeric salts, which have different physical properties and can be separated by crystallization. researchgate.net For example, N-acetyl-L-leucine has been used to selectively crystallize the (R)-tetrahydropapaverine-N-acetyl-L-leucinate salt from a solution of racemic tetrahydropapaverine. google.com Similarly, N-acetyl-D-phenylalanine has been employed for the resolution of tetrahydropapaverine. acs.orgchemicalbook.com Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed to yield the enantiomerically pure (R)-tetrahydropapaverine, which is the key precursor for cisatracurium. google.com

| Chiral Resolving Agent | Target Enantiomer of Tetrahydropapaverine |

| N-acetyl-L-leucine | (R)-tetrahydropapaverine |

| N-acetyl-D-phenylalanine | (R)-tetrahydropapaverine |

| N-acetyl-D-leucine | (R)-tetrahydropapaverine |

More advanced methods involve the use of chiral catalysts to directly synthesize the desired enantiomer of a precursor, a process known as asymmetric synthesis. mdpi.comnih.gov While the literature on the direct application of chiral catalysts to the entire atracurium molecule is limited, the asymmetric synthesis of the key intermediate, (R)-tetrahydropapaverine, is well-documented.

Asymmetric hydrogenation of a prochiral precursor, such as 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline, using a chiral catalyst can produce (R)-tetrahydropapaverine with high enantiomeric excess. rsc.org Chiral catalysts, often based on transition metals like iridium or ruthenium complexed with chiral ligands, can create a chiral environment that directs the hydrogenation to one face of the molecule, leading to the preferential formation of one enantiomer. nih.govlibretexts.org For instance, a patent describes the use of a CoCl₂·6H₂O catalyst in the synthesis of a cisatracurium intermediate, which is noted to be beneficial for maintaining the integrity of the chiral centers. google.com

These stereoselective strategies are crucial for the efficient production of single-isomer drugs like cisatracurium, avoiding the need for tedious separation of the final ten-isomer mixture of atracurium.

Advanced Purification and Isolation Techniques for Atracurium Stereoisomers

The separation of the ten stereoisomers of atracurium is a significant challenge due to their similar chemical and physical properties. However, various advanced chromatographic techniques have been developed for both analytical and preparative-scale separation.

High-performance liquid chromatography (HPLC) is a primary tool for the separation of atracurium isomers. nih.gov Reversed-phase HPLC, using columns such as octadecylsilica (C18), with mobile phases consisting of acetonitrile (B52724) and phosphate (B84403) buffers at a controlled pH, can effectively separate the isomers. researchgate.netnih.gov The separation can be influenced by both hydrophobic and silanophilic interactions. nih.gov

For preparative scale, flash chromatography and preparative HPLC are employed. google.com One patented method describes the use of a silica (B1680970) stationary phase modified with benzyltrimethylammonium (B79724) chloride for the purification of cisatracurium besylate. google.com By using a gradient elution with a mixture of dichloromethane, methanol, and benzenesulfonic acid, the desired 1R-cis,1'R-cis isomer can be separated with high purity. google.com Another approach involves using a reversed-phase stationary phase with a mildly acidic or buffered mobile phase, which allows for the stable elution and separation of the cisatracurium isomer. google.com

Solid-phase extraction (SPE) can also be used as a purification method to remove impurities or to isolate the desired isomer from a reaction mixture. google.com Furthermore, crystallization remains a powerful technique, especially for the diastereomeric salts of the precursors, as described in section 3.2.1. researchgate.net

| Purification Technique | Application in Atracurium Synthesis |

| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative separation of stereoisomers. nih.govresearchgate.netnih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Separation of isomers using C18 columns and buffered mobile phases. google.comresearchgate.net |

| Flash Chromatography | Preparative separation of isomers. google.com |

| Modified Silica Gel Chromatography | Purification of cisatracurium besylate using a modified stationary phase. google.com |

| Solid-Phase Extraction (SPE) | Purification of cisatracurium from reaction mixtures. google.com |

| Crystallization | Separation of diastereomeric salts of precursors like tetrahydropapaverine. researchgate.netgoogle.com |

Chemical Synthesis Pathways and Methodologies for Atracurium and Its Isomers

Separation of Isomers

The synthesis of atracurium (B1203153) results in a mixture of ten isomers due to the presence of four chiral centers. The separation of these isomers, particularly the isolation of the desired (1R,2R,1'R,2'S)-(+/-)-isomer, known as cisatracurium (B1209417), is a critical step in the manufacturing process. Chromatographic techniques are the primary methods employed for this complex separation.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of atracurium isomers on a large scale, enabling the isolation of cisatracurium with high isomeric purity. google.com Research and patent literature describe various methods utilizing both normal-phase and reverse-phase chromatography.

In normal-phase HPLC, silica (B1680970) gel is a commonly used stationary phase. justia.comgoogle.com The separation is achieved by using a non-aqueous eluent, which often consists of a mixture of an organic solvent, a polar aprotic co-solvent, and a weak acid. justia.com The use of a weak acid in the mobile phase is crucial for achieving good separation and improving the stability of the desired isomer during the process. justia.comgoogle.com For instance, a mobile phase composed of dichloromethane, methanol, and benzenesulfonic acid has been successfully used to separate the (1R,1'R)-atracurium besylate isomer mixture, yielding cisatracurium besylate with an isomeric purity of about 99%. google.com Another system employs a mixture of dichloromethane, DMSO, and formic acid. google.com

Reverse-phase HPLC (RP-HPLC) offers an alternative and effective method for separating atracurium isomers. google.comnih.gov This technique uses a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. researchgate.net The mobile phase is typically an aqueous solution containing an organic modifier like acetonitrile (B52724) or methanol, and its pH is controlled with a buffer or a mild acid to ensure the stability of the isomers. google.comnih.gov RP-HPLC methods have been developed to achieve an isomeric purity of the 1R-cis,1'R-cis isomer higher than 99.5%. nih.gov

Chiral stationary phases (CSPs) have also been explored to enhance the separation of atracurium's stereoisomers. A recent study demonstrated the use of a Lux Cellulose-3 chiral column in a reversed-phase HPLC method. researchhub.com This approach, using a mobile phase of acetonitrile and water, successfully separated the cis-cis, cis-trans, and trans-trans isomers with excellent resolution in a short analysis time. researchhub.com

Flash chromatography, a rapid form of preparative column chromatography, has also been adapted for the industrial-scale purification of cisatracurium besylate from the isomer mixture. google.comgoogle.com This method can be performed using either normal-phase or reverse-phase setups and is more readily scalable than traditional HPLC. google.com

Below are tables summarizing various preparative chromatographic conditions reported for atracurium isomer separation.

Table 1: Normal-Phase Preparative HPLC Conditions for Atracurium Isomer Separation

| Stationary Phase | Mobile Phase Composition | Isomer Separated | Achieved Purity | Reference |

| Silica | Dichloromethane, Methanol, Benzenesulfonic Acid (4000:500:0.25) | Cisatracurium besylate | ~99% | google.com |

| Silica | Dichloromethane, DMSO, Formic Acid (78:13:9) | 1R-cis,1'R-cis isomer | Not specified | google.com |

| Silica | Dichloromethane, DMSO, Formic Acid (80:10:10) | 1R-cis,1'R-cis isomer | Not specified | google.com |

Table 2: Reverse-Phase and Chiral HPLC Conditions for Atracurium Isomer Separation

| Stationary Phase | Mobile Phase Composition | Isomer Separated | Achieved Purity | Reference |

| Reverse Phase (RP) | Mildly acidic or buffered mobile phase | Cisatracurium | >99.5% | google.comnih.gov |

| Lux Cellulose-3 (CSP) | Acetonitrile, Water (90:10, v/v) | cis-cis, cis-trans, trans-trans | Not specified | researchhub.com |

| Agilent Zorbax XDB-C18 | Potassium phosphate (B84403) buffer–acetonitrile–methanol gradient | Atracurium stereoisomers | Not specified | researchgate.net |

While chromatographic methods are the gold standard for the separation of atracurium isomers, other chemical separation strategies are less common and not typically used for the primary separation of these closely related stereoisomers.

Two-phase extraction, also known as liquid-liquid extraction or solvent extraction, is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases. This method is fundamental in chemical purification but presents significant challenges for the separation of isomers. The isomers of atracurium possess identical molecular weights and functional groups, resulting in very similar polarity and solubility characteristics. Consequently, achieving a significant partitioning difference between the isomers in a standard two-phase aqueous-organic system is highly improbable, making this method unsuitable for their effective separation from one another.

Other potential chemical separation strategies, such as fractional crystallization, are also challenging for atracurium isomers. Fractional crystallization relies on slight differences in the solubility of compounds to form crystals at different rates from a supersaturated solution. The structural similarity of the atracurium isomers makes it difficult to find conditions under which one isomer would selectively crystallize while leaving the others in solution. The scientific literature does not describe a viable fractional crystallization or a dedicated two-phase extraction method for the industrial separation of atracurium isomers, underscoring the reliance on more powerful chromatographic techniques.

Mechanisms and Kinetics of Atracurium Chemodegradation

Hofmann Elimination: The Predominant Non-Enzymatic Chemical Degradation Pathway

Hofmann elimination is a significant pathway for the in vivo degradation of atracurium (B1203153). wikipedia.org This process is a non-enzymatic, chemical reaction that occurs spontaneously under physiological conditions. nih.govld99.com The reaction is dependent on both pH and temperature, proceeding more rapidly at a higher pH (alkalosis) and physiological body temperature. ld99.comnih.gov Conversely, acidosis (a drop in pH) and hypothermia slow the rate of this degradation process. nih.govresearchgate.net

The Hofmann elimination of atracurium is chemically classified as a retro-Michael addition. wikipedia.org This reaction involves the breaking of a carbon-nitrogen bond in the quaternary ammonium (B1175870) structure. The process is initiated by the abstraction of a proton from the carbon atom beta to the quaternary nitrogen atom by a base (such as a hydroxide (B78521) ion). This leads to the formation of an alkene and the expulsion of a tertiary amine leaving group. In the symmetric atracurium molecule, this degradation can occur at either of the two identical sites, leading to the cleavage of the molecule into smaller, inactive fragments. The primary products of this initial cleavage are laudanosine (B1674548) and a quaternary monoacrylate. The quaternary monoacrylate can then undergo a second Hofmann elimination to yield another molecule of laudanosine.

The rate of Hofmann elimination is highly sensitive to the chemical environment. Studies have demonstrated a direct relationship between the rate of degradation and both pH and temperature.

Effect of pH: The degradation is accelerated in alkaline conditions and slowed in acidic conditions. ld99.com This is because the reaction is base-catalyzed.

Effect of Temperature: An increase in temperature accelerates the reaction, while a decrease in temperature (hypothermia) slows it down significantly. researchgate.net For instance, the clearance of atracurium is notably increased during hyperthermia, potentially requiring adjustments in administration rates. researchgate.net

Ionic Strength and Buffer Composition: The in vitro degradation rate is also influenced by the composition of the surrounding solution. The type of buffer (e.g., phosphate (B84403), HEPES, Tris) and the presence of other ions can affect the reaction kinetics.

The following table summarizes findings on the stability of atracurium under different pH and temperature conditions.

| Temperature (°C) | pH | Half-Life (t½) | Notes |

| 37 | 7.1 | 31 min | In vitro study in buffer solution. |

| 37 | 7.4 | 21 min | In vitro study in buffer solution. |

| 37 | 7.6 | 17 min | In vitro study in buffer solution. |

| 25 | 7.4 | ~90 min | Illustrates temperature dependence. |

Data compiled from published research findings.

Ester Hydrolysis: Contribution of Non-Specific Esterases to Chemical Breakdown

Alongside Hofmann elimination, atracurium is also broken down by ester hydrolysis. nih.govnih.gov This reaction involves the cleavage of the two ester linkages in the central chain of the molecule. This process is catalyzed by non-specific esterases present in the plasma and is not dependent on pseudocholinesterase (butyrylcholinesterase). nih.govnih.gov

One model suggests that at physiological pH, Hofmann elimination accounts for approximately one-third of the degradation, while ester hydrolysis accounts for the remaining two-thirds. ld99.com

Another analysis estimates that non-enzymatic Hofmann elimination is responsible for about 45% of atracurium's metabolism. nih.gov

In contrast, other research indicates that Hofmann elimination is the rate-limiting step in the degradation process and that the contribution of ester hydrolysis to the total elimination rate is negligible in humans. oup.comresearchgate.netscite.ai

Early in vitro studies comparing degradation in buffer versus human plasma concluded that ester hydrolysis was the major metabolic pathway, as the degradation was significantly faster in plasma.

This discrepancy may be partly explained by species-specific differences in esterase activity and the different experimental conditions (in vivo vs. in vitro) under which the measurements were made. oup.com However, there is a general consensus that both pathways contribute to atracurium's unique organ-independent elimination profile.

Chemical Characterization of Atracurium Degradation Products

The breakdown of atracurium via Hofmann elimination and ester hydrolysis results in several key degradation products. researchgate.netnih.gov High-pressure liquid chromatography (HPLC) is typically used to analyze and quantify these compounds. researchgate.netresearchgate.net

The primary degradation products are:

Laudanosine: A tertiary amine that is a major metabolite resulting from both Hofmann elimination and ester hydrolysis. oatext.com It does not possess neuromuscular blocking activity. nih.gov

Quaternary Monoacrylate: An intermediate product formed from the initial Hofmann elimination. This molecule retains one of the quaternary ammonium centers and the ester linkage from the parent compound. It has been shown to have some neuromuscular blocking activity, though it is significantly less potent than atracurium. nih.gov

Monouaternary Acid: This product is formed via the ester hydrolysis of the quaternary monoacrylate. oup.comnih.gov It can also be formed by the direct ester hydrolysis of one side of the atracurium molecule. This compound has negligible neuromuscular blocking activity. nih.gov

Quaternary Alcohol: Formed from the hydrolysis of the monoquaternary acrylate (B77674) metabolite by non-specific plasma esterases. nih.govnih.gov

The degradation pathways ensure that the parent molecule, which is responsible for the neuromuscular blockade, is rapidly converted into less active or inactive components.

| Compound Name | Chemical Formula (Ion) | Molar Mass ( g/mol ) | Role in Degradation |

| Atracurium | C₅₃H₇₂N₂O₁₂²⁺ | 929.16 | Parent Compound |

| Laudanosine | C₂₁H₂₇NO₄ | 357.44 | Major end-product of both pathways |

| Quaternary Monoacrylate | C₃₅H₄₅N₂O₈⁺ | 633.74 | Intermediate from Hofmann elimination |

| Monouaternary Acid | C₃₂H₄₀N₂O₇ | 576.67 | Product of ester hydrolysis |

| Quaternary Alcohol | C₃₂H₄₂N₂O₇⁺ | 579.69 | Product of ester hydrolysis |

Formation and Chemical Properties of Laudanosine

Laudanosine is the major metabolite resulting from both the Hofmann elimination and ester hydrolysis pathways of atracurium. ld99.com It is a benzyltetrahydroisoquinoline alkaloid and is recognized as a metabolite of both atracurium and its single isomer, cisatracurium (B1209417). wikipedia.orgchemicalbook.comresearchgate.net The degradation of a single atracurium molecule ultimately yields two molecules of laudanosine. nih.gov

The formation of laudanosine occurs through two distinct processes: a rapid initial phase and a subsequent slower phase. nih.gov Studies have described a model where approximately 31% of an atracurium dose is rapidly degraded to laudanosine, with the remainder undergoing a slower conversion. nih.gov Laudanosine itself is a tertiary amine that lacks neuromuscular blocking activity. ld99.comnih.gov Unlike its parent compound, laudanosine's clearance is dependent on hepatic function, with about 70% excreted in bile and the rest in urine. ld99.com

Below are the key chemical properties of laudanosine:

| Property | Value |

| Chemical Formula | C₂₁H₂₇NO₄ |

| Molar Mass | 357.45 g·mol⁻¹ wikipedia.orgnih.gov |

| Appearance | Crystals drugfuture.com |

| Melting Point | 89 °C (192 °F) wikipedia.orgdrugfuture.com |

| Solubility | Practically insoluble in water; freely soluble in alcohol, chloroform, and ether. drugfuture.com |

| IUPAC Name | (1S)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline wikipedia.org |

This table presents data for the (S)-enantiomer, which is a significant component.

Identification and Chemical Structure of Monoquaternary Alcohol and Monoquaternary Acid Species

Besides laudanosine, the chemodegradation of atracurium also produces intermediate species, namely a monoquaternary alcohol and a monoquaternary acid. oup.com These metabolites are formed through different arms of the degradation cascade.

The monoquaternary acid is a product of ester hydrolysis. oup.comresearchgate.net While ester hydrolysis of the parent atracurium molecule is not the primary degradation step, this pathway is involved in subsequent steps that form the monoquaternary acid. researchgate.netoup.comresearchgate.net This species has been identified using high-performance liquid chromatography (HPLC). researchgate.netoup.comnih.gov Unlike laudanosine, the monoquaternary acid demonstrates some vagal blocking activity but no neuromuscular blocking effects at relevant concentrations. nih.gov

The monoquaternary alcohol is formed as an intermediate product. The primary Hofmann elimination of atracurium yields laudanosine and a quaternary monoacrylate. researchgate.netoup.com This unstable quaternary monoacrylate can then be hydrolyzed by esterases to form the monoquaternary alcohol, which subsequently undergoes further Hofmann degradation to yield a second molecule of laudanosine. oup.com The monoquaternary alcohol is an unstable molecule that, unlike laudanosine and the monoquaternary acid, possesses dose-dependent neuromuscular blocking activity, although it is significantly less potent than atracurium itself. oup.comnih.gov

Chemical Stability Profiles of Atracurium in Various Chemical Environments and Formulations

The stability of atracurium is critically dependent on its chemical environment, particularly pH and temperature. nih.gov To maintain potency, commercial formulations of atracurium besylate are supplied as a sterile aqueous solution with an acidic pH, typically adjusted to between 3.25 and 3.65, and require refrigeration at 2°C to 8°C (36°F to 46°F). pfizer.comld99.com

Under refrigeration, atracurium besylate injection loses potency at a rate of approximately 6% per year. pfizer.com However, when exposed to room temperature (20-25°C), the degradation rate accelerates significantly. pfizer.comnih.gov At 25°C (77°F), the rate of potency loss increases to about 5% per month. pfizer.com Consequently, it is recommended that once removed from refrigeration, the injection should be used within 14 days. pfizer.com Some studies have shown that atracurium may retain a clinically acceptable level of potency for longer periods at room temperature. For instance, one study found that atracurium stored at 20°C retained 95% of its strength after two months and 92% after three months. nih.gov Another investigation involving atracurium repackaged in plastic syringes noted only a 4% loss after 42 days at 25°C. ashp.org

The stability of atracurium is lowest in alkaline solutions. Mixing atracurium with alkaline substances, such as barbiturate (B1230296) solutions, can lead to rapid inactivation of atracurium and potential precipitation. pfizer.comashp.org The degradation rate via Hofmann elimination is significantly increased in alkaline environments. ld99.comnih.gov

The composition of the solution also impacts stability. Atracurium is stable for 24 hours when diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection. nih.govashp.org However, its degradation is more rapid in Lactated Ringer's solution. nih.gov In-vitro studies have further demonstrated that the degradation rate at a constant pH and temperature can be influenced by the specific buffer system (e.g., phosphate, HEPES, Tris) and the presence of additives like glucose or sodium chloride in the solution. nih.gov

The following table summarizes the stability of atracurium under various conditions:

| Condition | Potency Loss / Remaining Strength | Source(s) |

| Storage at 2°C to 8°C | ~6% loss per year | pfizer.com |

| Storage at 25°C (77°F) | ~5% loss per month | pfizer.com |

| Storage at 20°C (68°F) | 95% strength retained after 2 months | nih.gov |

| Storage at 20°C (68°F) | 92% strength retained after 3 months | nih.gov |

| Storage in plastic syringe at 25°C | ~4% loss after 42 days | ashp.org |

| Storage in plastic syringe at 40°C | 15% loss after 21 days | ashp.org |

| Diluted in 5% Dextrose | Stable for 24 hours | ashp.org |

| Diluted in 0.9% Sodium Chloride | Stable for 24 hours | ashp.org |

| Diluted in Lactated Ringer's | Degrades more rapidly than in Dextrose or Saline | nih.gov |

Structure Activity Relationships Sar from a Chemical Perspective

Influence of the Bis-Quaternary Ammonium (B1175870) Structure on Neuromuscular Blocking Chemical Potency

A fundamental characteristic of atracurium (B1203153) and many other neuromuscular blocking agents is the presence of two quaternary ammonium heads, a feature essential for high-potency neuromuscular blockade. oup.com This bis-quaternary structure allows the molecule to effectively span the binding sites on the nAChR.

The distance between the two positively charged nitrogen centers, known as the inter-onium distance, is a critical determinant of neuromuscular blocking activity. For potent neuromuscular blockade, a longer inter-onium distance is generally favored, as it allows the molecule to effectively bridge the two acetylcholine (B1216132) binding sites on the α-subunits of the nAChR. oup.com While a precise optimal distance for atracurium is not definitively established, the principle holds that this spatial arrangement is key to its antagonist function at the receptor. oup.com In contrast, neuromuscular blocking agents with shorter inter-onium distances are often associated with increased ganglionic blockade. oup.com The flexible nature of the connecting chain in atracurium allows it to adopt a conformation that presents the quaternary heads at an appropriate distance to interact with the receptor binding sites. oup.com

Table 1: General Correlation of Inter-Onium Distance and Blocking Potency

| Inter-Onium Distance | Primary Blocking Activity | Rationale |

|---|---|---|

| Short | Ganglion Block | Corresponds to the distance between acetylcholine binding sites on ganglionic nicotinic receptors. |

| Long | Neuromuscular Block | Optimized for spanning the distance between acetylcholine binding sites on the muscle-type nicotinic acetylcholine receptor. |

Stereochemical Determinants of Chemical Potency and Selectivity

Atracurium is a mixture of ten stereoisomers due to the presence of four chiral centers. oup.com The spatial arrangement of substituents around these chiral centers significantly influences the molecule's potency and selectivity.

The different stereoisomers of atracurium exhibit varying degrees of neuromuscular blocking potency. The R-configuration at the chiral centers generally leads to higher potency compared to the S-configuration. drugbank.com One of the most potent isomers is the (1R,2R,1'R,2'R)-isomer, also known as cisatracurium (B1209417). oup.com Cisatracurium is approximately three to four times more potent than the mixture of isomers that constitutes atracurium. wikipedia.orgnih.gov This difference in potency underscores the importance of stereospecific interactions with the nAChR. The specific three-dimensional shape of the more potent isomers allows for a more complementary fit into the binding pocket of the receptor, leading to a stronger and more stable interaction.

Table 2: Comparative Potency of Atracurium and its Isomer, Cisatracurium

| Compound | Isomeric Composition | ED95 (mg/kg) | Relative Potency |

|---|---|---|---|

| Atracurium | Mixture of 10 stereoisomers | 0.2 drugs.com | 1 |

| Cisatracurium | (1R,2R,1'R,2'R)-isomer | 0.05 medscape.com | ~3-4 times more potent than Atracurium wikipedia.orgnih.gov |

Role of Specific Functional Groups in Receptor Binding and Degradation Characteristics

The benzylisoquinolinium heads of atracurium are adorned with methoxy (B1213986) (-OCH3) groups, which are known to enhance neuromuscular blocking potency. derangedphysiology.com An increase in the number of methoxy groups on the benzylisoquinolinium heads of related neuromuscular blocking agents correlates with an increase in potency. derangedphysiology.com These groups can influence the electronic distribution and lipophilicity of the molecule, potentially enhancing its interaction with the receptor.

Table 3: Influence of Methoxy Groups on the Potency of Benzylisoquinolinium Neuromuscular Blocking Agents

| Compound | Number of Methoxy Groups per Benzylisoquinolinium Head | Relative Potency Trend |

|---|---|---|

| Atracurium | 4 | Potent |

| Mivacurium | 5 | More Potent |

| Doxacurium | 6 | Most Potent |

Atracurium possesses two ester linkages in its central connecting chain. These ester groups are critical to its unique, organ-independent degradation. Atracurium undergoes Hofmann elimination, a chemical process that occurs at physiological pH and temperature, and also ester hydrolysis, catalyzed by non-specific plasma esterases. nih.gov The presence of these ester linkages renders the molecule susceptible to these degradation pathways, leading to the formation of inactive breakdown products. oup.com This built-in mechanism of inactivation is a key feature of atracurium's design, providing a predictable duration of action that is largely independent of hepatic or renal function.

Comparative Chemical Structure-Activity Studies with Related Benzylisoquinolinium Compounds

The benzylisoquinolinium class of neuromuscular blocking agents encompasses a range of compounds that share a common structural heritage but exhibit distinct pharmacological profiles. Atracurium, a prominent member of this class, provides a valuable reference point for understanding the nuanced relationship between chemical structure and neuromuscular blocking activity. Comparative analysis with its structural analogues, such as the naturally occurring d-tubocurarine and the synthetic compounds mivacurium and doxacurium, reveals key molecular determinants of potency, duration of action, and metabolic fate.

These compounds are all bis-quaternary ammonium compounds, a feature considered essential for high-potency neuromuscular blockade, where two positively charged nitrogen atoms, separated by an optimal distance, interact with the nicotinic acetylcholine receptor at the neuromuscular junction. aneskey.com However, the nature of the bulky groups attached to the quaternary nitrogens, the length and flexibility of the chain connecting them (the interonium distance), and the presence of other functional groups, such as methoxy groups, all contribute to the unique pharmacological signature of each agent. aneskey.comoup.com

The number of methoxy groups on the benzylisoquinolinium rings is a significant determinant of potency. An increase in the number of these groups generally correlates with increased neuromuscular blocking potency. oup.com This is evident when comparing d-tubocurarine, which has two methoxy groups, with atracurium, mivacurium, and doxacurium, which possess a greater number of these moieties. oup.com Furthermore, the stereochemistry of the chiral centers within the tetrahydroisoquinoline rings plays a crucial role in both potency and the side-effect profile. oup.com

Structural Analogues: D-Tubocurarine, Mivacurium, and Doxacurium

A detailed examination of atracurium's structural analogues—d-tubocurarine, mivacurium, and doxacurium—highlights the chemical subtleties that govern their clinical performance. While all are classified as benzylisoquinolinium derivatives, their molecular architecture varies significantly in terms of the connecting chain between the quaternary heads and the stereoisomeric composition. aneskey.comoup.com

D-Tubocurarine , the prototypical non-depolarizing neuromuscular blocker, is a naturally occurring mono-quaternary and mono-tertiary amine, although it behaves functionally as a bis-quaternary compound at physiological pH. aneskey.com Its structure is relatively rigid compared to the more flexible synthetic derivatives. This rigidity, along with a less optimal number of methoxy groups, contributes to its lower potency and a greater propensity for histamine (B1213489) release and ganglionic blockade compared to atracurium and its other synthetic counterparts. oup.comderangedphysiology.com

Mivacurium is a synthetic bis-benzylisoquinolinium compound characterized by a diester linkage in its central chain, similar to atracurium, but with a shorter and more rigid oct-4-ene diester bridge containing a double bond. oup.comwikipedia.org This structural feature renders it susceptible to rapid hydrolysis by plasma cholinesterases, resulting in a short duration of action. derangedphysiology.comwikipedia.org Mivacurium is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. The trans-trans and cis-trans isomers are the most active components. oup.com With ten methoxy groups, its potency is greater than that of atracurium. wikipedia.org

Doxacurium , another synthetic analogue, is also a bis-benzylisoquinolinium compound. It is distinguished by having the highest number of methoxy groups (twelve) among these comparators, which contributes to its high potency. oup.comwikipedia.org Its connecting chain is a succinate diester, which, unlike the ester linkages in atracurium and mivacurium, is not readily metabolized by plasma cholinesterases. oup.com This resistance to rapid metabolism results in a long duration of action. nih.gov Doxacurium consists of three all-trans stereoisomers. oup.com

The following tables provide a comparative overview of the structural and pharmacological properties of atracurium and its selected analogues.

| Compound | Number of Methoxy Groups | Nature of Interonium Linking Chain | Primary Metabolism | Relative Potency (approx.) | Duration of Action |

|---|---|---|---|---|---|

| Atracurium | 8 | Flexible diester | Hofmann elimination and ester hydrolysis | Intermediate | Intermediate |

| d-Tubocurarine | 2 | Rigid ether linkages | Renal and hepatic elimination | Low | Long |

| Mivacurium | 10 | Short, rigid diester with double bond | Plasma cholinesterase hydrolysis | High | Short |

| Doxacurium | 12 | Succinate diester | Primarily renal elimination | Very High | Long |

| Compound | ED95 (mg/kg) (approx.) | Onset of Action (min) (approx.) | Clinical Duration (min) (approx.) |

|---|---|---|---|

| Atracurium | 0.2-0.25 | 2-3 | 20-35 |

| d-Tubocurarine | 0.5-0.6 | 3-5 | >40 |

| Mivacurium | 0.07-0.08 | 2-3 | 15-20 |

| Doxacurium | 0.025-0.03 | 4-6 | >90 |

Advanced Analytical Methodologies for Atracurium Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of atracurium (B1203153), enabling the separation of its various isomers and the quantification of the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC) for Isomer Profiling and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis of atracurium besylate formulations. nih.govresearchgate.net It is extensively used for isomer profiling, which is crucial as the commercial product is a mixture of stereoisomers with the cis-cis isomer being the most biologically active. nih.gov Purity assessment is another critical application of HPLC, ensuring the quality and consistency of the drug product. sepscience.com

Reversed-phase HPLC is the most common approach, typically utilizing an octadecyl silica (B1680970) (ODS) column. nih.govresearchgate.net Gradient elution with a mobile phase consisting of an acetonitrile (B52724) and a phosphate (B84403) buffer is often employed to achieve separation of the geometric isomers: cis-cis, cis-trans, and trans-trans. nih.govresearchgate.netnih.gov The United States Pharmacopeia (USP) outlines an LC methodology for atracurium besylate that uses a 250 mm x 4.6 mm octadecylsilane (B103800) base-deactivated column with a 30-minute mobile phase gradient. nih.gov However, advancements have led to the development of faster methods. For instance, a method using a shorter 50 mm x 4.6 mm column with a 1.8 µm C18 stationary phase can separate the main isomers in a third of the time with excellent resolution. nih.gov

The typical isomer ratio in atracurium besylate injection is approximately 55.0–60.0% of the cis-cis isomer, 34.5–38.5% of the cis-trans isomer, and 5.0–6.5% of the trans-trans isomer. nih.gov HPLC methods have been developed to verify these ratios, with one study reporting a measured ratio of 59.1% cis-cis, 35.9% cis-trans, and 5.02% trans-trans. nih.govresearchgate.net Another study using a chiral stationary phase reported a ratio of 57.89% cis-cis, 36.57% cis-trans, and 5.54% trans-trans. researchhub.com

HPLC is also instrumental in identifying and quantifying impurities and degradation products, such as laudanosine (B1674548) and monoquaternary laudanosine besylate. nih.govresearchgate.net A photodiode array (PDA) detector is commonly used to evaluate peak purity by measuring ultraviolet (UV) absorbance across a peak to identify any spectral variations that might indicate co-elution of impurities. sepscience.com

Interactive Table: HPLC Methods for Atracurium Analysis

| Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|

| Octadecyl silica (ODS) | Acetonitrile/0.1 M phosphate buffer (gradient) | UV | Complete elution of three isomers in ~1 hour. | nih.govresearchgate.net |

| Agilent Zorbax Eclipse XDB-C18 (50mm x 4.6mm, 1.8µm) | Potassium phosphate buffer–acetonitrile–methanol (gradient) | UV at 280nm | Separation of stereoisomers and degradation products (laudanosine, monoacrylate laudanosine besylate). | researchgate.net |

| Lux Cellulose-3 (chiral stationary phase) | Acetonitrile: water (90:10, v/v) | UV at 280.0 nm | Separation of cis-cis, cis-trans, and trans-trans isomers with excellent resolution. | researchhub.com |

| Base-deactivated packing L1 (4.6-mm × 25-cm) | Gradient of Buffer solution, acetonitrile, and methanol | UV at 280-nm | USP method for assay and chromatographic purity. | uspnf.com |

Chiral HPLC for Enantiomeric and Diastereomeric Separation and Characterization

Due to the presence of four chiral centers, atracurium exists as a mixture of ten stereoisomers. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of these enantiomers and diastereomers. researchgate.netnih.govmdpi.com This technique often employs chiral stationary phases (CSPs) to achieve separation. researchhub.commdpi.com

One successful approach involves the use of a Lux Cellulose-3 CSP with a mobile phase of acetonitrile and water (90:10, v/v), allowing for the separation of the cis-cis, cis-trans, and trans-trans isomers. researchhub.com This method provides excellent resolution and allows for the determination of the isomer ratio. researchhub.com Another study utilized a Lux Cellulose-4 column with a mobile phase of acetonitrile, ethanol, and diethylamine (B46881) (DEA) for enantiomeric separation. researchgate.net

The development of eco-friendly chiral HPLC methods is an area of active research, aiming to reduce the use of toxic organic solvents. researchgate.net These methods are validated for specificity, linearity, accuracy, and precision to ensure reliable and reproducible results. researchgate.net The ability to separate individual enantiomers is critical for understanding their specific pharmacological and toxicological profiles.

Capillary Electrophoresis for High-Resolution Degradation Product Analysis

Capillary electrophoresis (CE) has emerged as a valuable alternative and complement to HPLC for the analysis of atracurium and its degradation products. nih.govresearchgate.netsemanticscholar.org CE offers high separation efficiency, short analysis times, and low consumption of reagents. researchgate.netmdpi.com It is particularly well-suited for the analysis of impurities and degradation products due to its high peak capacity. researchgate.net

A developed CE method successfully resolved the three main isomers of atracurium besylate in approximately 13 minutes using a phosphate buffer solution containing β-cyclodextrin and urea. nih.govresearchgate.net This method also identified the presence of laudanosine, a major degradation product, in commercial formulations. nih.govresearchgate.net The concentration of laudanosine can increase significantly during storage, even at low temperatures. nih.govresearchgate.net

Capillary zone electrophoresis (CZE), a fundamental CE technique, separates ions based on their electrophoretic mobility. semanticscholar.org For chiral separations, chiral selectors can be added to the background electrolyte. mdpi.com CE has been successfully used for the simultaneous determination of cisatracurium (B1209417) and its degradation products, laudanosine and quaternary monoacrylate. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of atracurium and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the comprehensive structural elucidation of atracurium. It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. While specific research findings on the NMR analysis of "Atracurium, (1R,2R,1'R,2'S)-(+/-)-" are not detailed in the provided search results, NMR is a standard and essential tool in the characterization of complex organic molecules like atracurium. Coupled with techniques like HPLC (HPLC-NMR), it can provide structural information on separated isomers and impurities. researchgate.net

Mass Spectrometry (MS) for Identification of Molecular Species and Degradation Products

Mass Spectrometry (MS) is a highly sensitive and specific technique used to identify molecular species and degradation products of atracurium. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and subsequent identification of compounds in a complex mixture.

LC-MS methods have been developed for the simultaneous determination of atracurium and its metabolite laudanosine in various biological and post-mortem samples. nih.gov These methods typically involve liquid-liquid extraction for sample preparation and gradient elution on a reversed-phase column. nih.gov Positive ion electrospray ionization (ESI) is a common ionization technique used for atracurium analysis. nih.govresearchgate.net

In ESI-MS, atracurium, a bisquaternary ammonium (B1175870) compound, forms a doubly charged molecular ion. researchgate.net The full scan mass spectrum shows the molecular ion at m/z 464.3, corresponding to [M]²⁺, where M is the monoisotopic mass of the atracurium dication. researchgate.net Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information, aiding in the identification of degradation products. nih.govresearchgate.net Time-of-flight mass spectrometry (TOF-MS) with electrospray ionization has been used to identify various impurities in atracurium preparations. nih.gov

Interactive Table: Mass Spectrometry Data for Atracurium Analysis

| Technique | Ionization Mode | Key Findings | Reference |

|---|---|---|---|

| LC-MS/MS | Positive ion electrospray ionization (ESI) | Simultaneous quantification of atracurium and laudanosine. | nih.gov |

| ESI-MS/MS | Electrospray Ionization | Identification of the doubly charged molecular ion of atracurium at m/z 464.3. | researchgate.net |

| LC-TOF-MS | Electrospray Ionization | Identification of various impurities in atracurium preparations. | nih.gov |

Hyphenated Techniques: HPLC-NMR, HPLC-MS, and HPLC-NMR-MS for Integrated Chemical Analysis

The structural complexity and isomeric nature of atracurium demand powerful analytical tools for separation and identification. Hyphenated techniques, which couple the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the detailed structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the comprehensive analysis of atracurium and its related substances.

HPLC-NMR: This technique directly links HPLC with NMR spectroscopy, allowing for the acquisition of detailed structural information on isomers separated in real-time. In the analysis of atracurium besylate, chiral HPLC has been coupled online with 750-MHz ¹H NMR spectroscopy. acs.orgresearchgate.net This setup has proven effective in distinguishing the various isomers present in the mixture. By using stop-flow HPLC-NMR, where the chromatographic flow is paused to acquire detailed spectra of specific peaks, researchers have successfully identified enantiomeric pairs and meso compounds and characterized key configurational features of the atracurium isomers. acs.org One-dimensional and two-dimensional NMR experiments are used to assign the diagnostic reporter resonances in the ¹H NMR spectrum of the compound. acs.orgresearchgate.net

HPLC-MS: The coupling of HPLC with MS provides a highly sensitive and specific method for the separation, quantification, and identification of atracurium and its degradation products. A stability-indicating HPLC method using an octadecylsilane column and an isocratic mobile phase has been developed for the simultaneous determination of cisatracurium besylate (a specific isomer of atracurium) and other substances. nih.gov LC-MS, utilizing electrospray ionization (ESI) in the positive-ion detection mode, confirms the identity of the separated compounds by their mass-to-charge ratio (m/z). nih.gov This technique is particularly valuable for identifying degradation products, such as those resulting from Hofmann elimination and ester hydrolysis. nih.gov Furthermore, LC-MS methods have been validated for the quantification of atracurium and its primary metabolite, laudanosine, in various biological fluids, demonstrating high sensitivity with limits of quantitation as low as 10 µg/L for atracurium in serum. psu.edu

Table 1: HPLC-MS Method Parameters for Atracurium Analysis

| Parameter | Details | Reference |

| Column | Octadecylsilane | nih.gov |

| Mobile Phase | Acetonitrile-ammonium formate (B1220265) (pH 5.2; 0.3 M) (50:50, v/v) | nih.gov |

| Detection | UV at 280 nm for quantitation; ESI-MS for identification | nih.gov |

| Linearity (Cisatracurium) | 9-128 µg/mL | nih.gov |

| Identified Degradants | Hofmann elimination and ester hydrolysis products | nih.gov |

| Biological Matrix Application | Serum, plasma, whole blood, urine | psu.edu |

| Limit of Quantitation (Atracurium in Serum) | 10 µg/L | psu.edu |

HPLC-NMR-MS: While specific applications of a fully integrated HPLC-NMR-MS system for atracurium were not detailed in the reviewed literature, the principles of this triple-hyphenation technique are well-established for complex mixture analysis. researchgate.net In such a setup, the eluent from the HPLC column is typically split, with a portion directed to the MS detector and the remainder to the NMR spectrometer. researchgate.net This allows for the simultaneous acquisition of mass data (providing molecular weight and fragmentation information) and NMR data (providing detailed structural and stereochemical information) for each separated component. This integrated approach would be highly advantageous for definitively characterizing the full isomeric profile and degradation pathways of atracurium in a single analytical run.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignments

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com This technique is exceptionally sensitive to the three-dimensional or stereochemical structure of molecules, making it a powerful tool for the analysis of atracurium's complex stereoisomerism.

In the context of atracurium research, CD spectroscopy has been used in conjunction with chiral HPLC to unambiguously assign the absolute stereochemistry of its isomers. acs.org In these HPLC-CD experiments, a CD detector is placed in-line after the chiral HPLC column. As each separated enantiomer elutes from the column, its CD spectrum is recorded. The assignment of the absolute configuration of the atracurium enantiomers was achieved by comparing their experimental CD spectra to the known CD spectrum and absolute stereochemistry of (R)-laudanosine hydrochloride. acs.org Laudanosine is a key degradation product and shares the same essential tetrahydroisoquinoline chromophore and stereochemical center as atracurium, making it an ideal reference compound. acs.orgresearchgate.net This comparative approach allows for the confident assignment of the (R) or (S) configuration at the chiral centers of the separated atracurium isomers. The combination of HPLC-NMR and HPLC-CD provides complementary data, with NMR elucidating structural and configurational features and CD confirming the absolute stereochemical assignments. acs.org

Electrochemical Methods for Chemical Detection and Kinetic Monitoring

Electrochemical methods offer high sensitivity, selectivity, and the potential for real-time analysis, making them suitable for detecting atracurium and monitoring its chemical behavior. Techniques such as capillary electrophoresis with electrochemical detection have been developed for the analysis of atracurium and its degradation products.

One such method involves capillary electrophoresis coupled with electrochemiluminescence detection for the simultaneous analysis of cisatracurium besylate and its degradation products, laudanosine and quaternary monoacrylate. nih.gov This technique provides rapid analysis, with a total run time of 15 minutes, and demonstrates excellent sensitivity. nih.gov The method was validated, showing good linearity and low limits of detection for both cisatracurium and laudanosine, proving its suitability for analyzing pharmaceutical preparations. nih.gov

Table 2: Performance of Capillary Electrophoresis-Electrochemiluminescence for Cisatracurium Analysis

| Analyte | Linearity Range (µg/mL) | Limit of Detection (ng/mL) | Reference |

| Cisatracurium Besylate | 0.1 - 40.0 | 83.0 | nih.gov |

| Laudanosine | 0.04 - 8.00 | 32.0 | nih.gov |

Potentiometric Sensors and Ion-Selective Electrodes for Real-time Chemical Degradation Kinetics

The chemical degradation of atracurium, primarily through Hofmann elimination and ester hydrolysis, is a critical aspect of its chemical profile. pulsus.com Potentiometric sensors, specifically ion-selective electrodes (ISEs), have emerged as innovative tools for monitoring these degradation kinetics in real-time. oatext.comresearchgate.net

Researchers have designed and fabricated potentiometric sensors that are selective for the atracurium cation. oatext.comnih.gov These ISEs can be immersed directly into a solution where atracurium is undergoing hydrolysis, and they generate a continuous electrical potential signal that is proportional to the concentration of the intact drug. pulsus.comresearchgate.net As atracurium degrades, its concentration decreases, leading to a corresponding change in the measured potential. This allows for the real-time tracking of the degradation reaction. pulsus.com

This approach offers a significant advantage over traditional chromatographic methods, which typically involve taking discrete samples over time for offline analysis. The use of ISEs provides a continuous data stream, enabling a highly accurate and efficient determination of degradation kinetics. researchgate.netnih.gov These sensors have been successfully used to monitor both the chemical hydrolysis and the biological degradation of atracurium. oatext.com The developed potentiometric sensors exhibit a wide concentration range and a low limit of detection, calculated to be 0.23 µmol L⁻¹, with minimal potential drift. researchgate.netnih.gov This methodology provides a powerful and direct means of studying the stability and degradation pathways of atracurium under various conditions. researchgate.net

Computational and Theoretical Chemical Studies of Atracurium

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation are powerful computational tools used to represent and predict the three-dimensional structure and dynamic behavior of molecules like atracurium (B1203153). These techniques allow for the exploration of its vast conformational landscape—the various shapes the molecule can adopt by rotating around its single bonds. Understanding these conformations is critical, as the molecule's shape dictates its ability to interact with other molecules, most notably its biological target, the nicotinic acetylcholine (B1216132) receptor.

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the intricate dance of molecular flexibility and the process of a ligand binding to its receptor. mdpi.comnih.gov

For a molecule like atracurium, MD simulations can reveal how its flexible structure behaves in a biological environment, such as in aqueous solution or approaching a receptor. Accelerated molecular dynamics (aMD), an enhanced sampling technique, has proven effective in simulating the process of ligands binding to receptors, capturing events over longer timescales than conventional MD. nih.gov Such simulations can identify potential binding pathways and metastable binding sites, like an extracellular vestibule, which a ligand might occupy before settling into its primary binding pocket. nih.gov Although specific MD studies detailing atracurium's binding to the nicotinic receptor are not widely published, the methodology is well-established for providing atomistic details of protein-ligand recognition. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Reaction Pathways

Quantum chemical calculations, often based on Density Functional Theory (DFT), delve into the electronic structure of molecules. northwestern.eduekb.eg These methods solve approximations of the Schrödinger equation to determine the wavefunction of the electrons, which governs the molecule's properties and behavior. northwestern.edu From these calculations, a wealth of information can be derived, including the molecule's geometry (bond lengths and angles), electronic energy, electrical properties like dipole moment, and the nature of its molecular orbitals. northwestern.edu

For atracurium, understanding its electronic structure is key to explaining its unique, organ-independent degradation pathways: Hofmann elimination (a temperature- and pH-dependent process) and ester hydrolysis. nih.gov Quantum chemical calculations can model the electron distribution within the molecule, highlighting the electrophilic and nucleophilic sites susceptible to reaction. By calculating the energy barriers for different potential reaction steps, these methods can elucidate the most likely pathways for its degradation, providing a theoretical foundation for its observed chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Conformation-Activity Relationship (CAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Conformation-Activity Relationship (CAR) studies represent a bridge between a molecule's structure and its biological function. longdom.org The primary goal of QSAR is to develop statistically significant mathematical models that correlate a molecule's physicochemical properties or structural features (known as descriptors) with its biological activity. impactjournals.us CAR is a subset of QSAR that specifically considers the molecule's three-dimensional conformation as a critical factor.

These studies are fundamental in drug design, allowing chemists to rationalize the activity of existing compounds and to predict the activity of novel, yet-to-be-synthesized molecules. For atracurium, a QSAR/CAR model could correlate descriptors related to its size, shape, and electronic properties with its potency as a neuromuscular blocking agent.

The predictive power of QSAR/CAR models lies in the use of molecular descriptors. These can be simple, such as molecular weight or atom counts, or more complex, derived from quantum chemical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), or local atomic charges. ekb.egimpactjournals.us

By analyzing a series of related compounds, a QSAR model can identify which descriptors are most influential in determining biological outcomes like potency (e.g., the effective dose ED₅₀) and selectivity for a specific receptor subtype. nih.gov For instance, a model might reveal that a particular charge distribution across the benzylisoquinolinium head-groups of atracurium is critical for high-affinity binding to the nicotinic receptor. This allows for the rational design of new analogues with potentially improved potency or a more desirable selectivity profile.

Computational Approaches to Chiral Recognition Mechanisms

Atracurium is a mixture of ten stereoisomers. scholarscentral.comlongdom.org Chirality is a critical aspect of its pharmacology, as different isomers can exhibit different potencies and metabolic profiles. Computational methods are invaluable for understanding the mechanisms of chiral recognition—the process by which a chiral environment (like a receptor or a chiral chromatography column) differentiates between stereoisomers.

Computer simulations, particularly molecular docking and dynamics, have been successfully used to study and explain the chiral recognition of atracurium besylate isomers. longdom.org By simulating the interaction between the different atracurium isomers and a chiral stationary phase, such as Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC), researchers can elucidate the energetic and structural basis for their separation. longdom.orgscholarscentral.comlongdom.org

The differentiation between stereoisomers ultimately comes down to subtle differences in the intermolecular forces they form with a chiral selector. Computational simulations can precisely identify and quantify these interactions. In the case of atracurium isomers interacting with a CDMPC column, computer simulations have identified the key forces responsible for chiral recognition. longdom.orgscholarscentral.comlongdom.org

These forces include:

Hydrogen Bonding: The formation of hydrogen bonds between the isomers and the chiral stationary phase.

π-π Interactions: Stacking interactions between the aromatic rings of atracurium and the phenyl groups on the CDMPC selector.

Van der Waals Forces: General attractive or repulsive forces between the molecules.

By calculating the binding energies and analyzing the interaction modes, these simulations can explain why one isomer binds more strongly than another, leading to their successful chromatographic separation. scholarscentral.comlongdom.org

Interactive Table 1: Computational Methods and Their Applications to Atracurium

| Computational Method | Application to Atracurium | Key Insights Provided |

| Molecular Dynamics (MD) | Simulating molecular motion over time. | Investigates molecular flexibility, conformational changes, and pathways of receptor binding. mdpi.comnih.gov |

| Quantum Chemistry (DFT) | Calculating electronic structure and properties. | Determines electron distribution, reactivity, and energetics of reaction pathways (e.g., Hofmann elimination). northwestern.eduekb.eg |

| QSAR/CAR | Correlating structure with biological activity. | Predicts potency and selectivity from molecular descriptors; guides design of new analogues. longdom.orgimpactjournals.us |

| Molecular Docking | Predicting the binding pose of a ligand to a receptor. | Elucidates chiral recognition mechanisms by modeling interactions with a chiral environment. longdom.org |

Interactive Table 2: Intermolecular Forces in Chiral Recognition of Atracurium Isomers

| Intermolecular Force | Description | Role in Chiral Recognition of Atracurium |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Contributes to the differential binding energy between atracurium isomers and a chiral selector. longdom.org |

| π-π Interactions | Attractive, noncovalent interactions between aromatic rings. | An important factor in the binding mode and recognition of atracurium's isoquinoline (B145761) rings. longdom.org |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Provides a baseline level of interaction that, combined with other forces, leads to chiral discrimination. longdom.org |

Future Directions in Atracurium Chemical Research

Exploration of Novel Synthetic Pathways with Enhanced Stereoselectivity and Green Chemistry Principles

The synthesis of atracurium (B1203153), a complex bisbenzylisoquinoline alkaloid, presents significant challenges, particularly in achieving high stereoselectivity. Future research will likely focus on the development of novel synthetic pathways that not only provide greater control over the stereochemistry of the final molecule but also adhere to the principles of green chemistry.

Current synthetic strategies often involve multiple steps and may rely on chiral resolutions, which can be inefficient. nih.gov The exploration of asymmetric synthesis routes, potentially employing chiral auxiliaries or catalysts, could lead to more direct and efficient methods for producing specific stereoisomers of atracurium and its analogues. arkat-usa.orgnih.gov The use of biocatalysis, leveraging enzymes to perform specific chemical transformations, represents a promising green chemistry approach. mdpi.com Enzymes can operate under mild conditions and often exhibit high stereoselectivity, potentially reducing the need for hazardous reagents and solvents. ispe.org

Furthermore, the application of green chemistry principles will be crucial in minimizing the environmental impact of atracurium synthesis. instituteofsustainabilitystudies.com This includes a focus on atom economy, which aims to maximize the incorporation of starting materials into the final product, thereby reducing waste. acs.org The use of safer, more environmentally benign solvents and reagents, as well as the development of continuous flow synthesis processes, will also be key areas of investigation. ispe.org These advancements could lead to more sustainable and cost-effective manufacturing processes for atracurium and related compounds. researchgate.net

Table 1: Application of Green Chemistry Principles to Atracurium Synthesis

| Green Chemistry Principle | Potential Application in Atracurium Synthesis |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields to minimize byproducts. |

| Atom Economy | Utilizing catalytic reactions and reagents that are fully incorporated into the final molecule. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives, such as water or bio-based solvents. |

| Designing Safer Chemicals | Developing atracurium analogues with a more favorable environmental degradation profile. |

| Safer Solvents and Auxiliaries | Employing water-based or solvent-free reaction conditions where possible. |

| Design for Energy Efficiency | Utilizing reactions that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating the use of bio-derived starting materials for the synthesis of key intermediates. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing highly selective catalysts, including biocatalysts, to improve reaction efficiency. |

| Design for Degradation | Engineering the molecule to break down into non-toxic products after its intended use. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that reduce the risk of explosions, fires, and chemical releases. |

Development of Advanced Spectroscopic Techniques for Real-time, In Situ Monitoring of Chemical Degradation

A thorough understanding of the degradation kinetics of atracurium is essential for predicting its stability and behavior. Future research will likely focus on the development and application of advanced spectroscopic techniques for the real-time, in situ monitoring of its chemical degradation pathways, namely Hofmann elimination and ester hydrolysis.